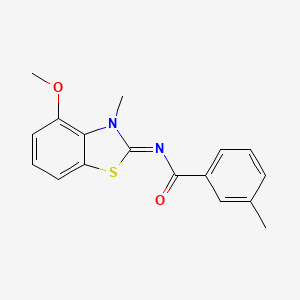

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, also known as MMB, is a benzothiazole derivative that has shown promising results in various scientific research applications. MMB is a potent fluorescent probe that has been extensively studied for its use in biological imaging and diagnostic applications.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

Compounds related to benzothiazole derivatives have been studied for their potential in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds for the treatment of various diseases, including cancer. For instance, a study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base reported its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in PDT, indicating its remarkable potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Benzothiazole derivatives also exhibit significant antimicrobial activities. A series of compounds incorporating the thiazole ring were synthesized and demonstrated in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This highlights the potential of thiazole derivatives in developing therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Material Science

In material science, benzothiazole derivatives have been used in the synthesis and characterization of novel materials with potential applications in optical, thermal, and biological fields. For example, the heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was synthesized and analyzed for its crystal structure, optical and thermal properties, along with its biological activities. The study found that the compound exhibited good antibacterial and antifungal activity, and its second harmonic generation (SHG) efficiency was significantly higher than that of potassium dihydrogen phosphate, indicating its potential use in non-linear optical applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is the FtsZ protein . FtsZ is a protein essential for bacterial cell division, and it plays a crucial role in the formation of the division septum .

Mode of Action

The compound interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .

Biochemical Pathways

The compound affects the bacterial cell division pathway . By disrupting the GTPase activity and dynamic assembly of FtsZ, it prevents the formation of the division septum, which is a crucial step in bacterial cell division .

Pharmacokinetics

The compound’s strong antibacterial activities against different bacteria strains, including mrsa, vre, and ndm-1 escherichia coli, suggest that it may have favorable absorption, distribution, metabolism, and excretion properties .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell division, leading to bacterial cell death . This makes it a potential candidate for the development of new antibacterial agents targeting FtsZ .

Action Environment

The action of the compound can be influenced by environmental factors such as solvent polarity . For example, the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds has been found to be increasingly difficult to occur as solvent polarity increases . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment.

Eigenschaften

IUPAC Name |

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-6-4-7-12(10-11)16(20)18-17-19(2)15-13(21-3)8-5-9-14(15)22-17/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRBYLDONPUFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)

![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)